molecular formula C14H19N5O3 B2406077 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879580-56-0

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2406077
CAS No.: 879580-56-0
M. Wt: 305.338
InChI Key: ICZNSAQUSCBWSA-UHFFFAOYSA-N
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Description

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(17(3)14(21)16-12(10)20)15-13(19)18(8)6-5-7-22-4/h5-7H2,1-4H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNSAQUSCBWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of the Purine Core

The first stage involves sequential methylation at the N1, N7, and N3 positions of 8-bromotheophylline. This is achieved through exhaustive alkylation under controlled conditions:

  • N1 Methylation : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours.
  • N7 Methylation : Reaction with dimethyl sulfate in aqueous sodium hydroxide (NaOH) at 0–5°C to prevent over-alkylation.
  • N3 Propylation : Introduction of the methoxypropyl group via nucleophilic substitution using 3-methoxypropyl bromide in the presence of potassium carbonate (K₂CO₃).

Critical Parameters :

  • Temperature control to ensure regioselectivity.
  • Use of anhydrous solvents to avoid hydrolysis.

Cyclization to Form the Imidazo[2,1-f]Purine Core

The alkylated intermediate undergoes cyclocondensation to form the imidazo ring. This is facilitated by:

  • Reagent : Ammonia (NH₃) in ethanol under reflux.
  • Conditions : 80°C for 6–8 hours, yielding the bicyclic imidazo[2,1-f]purine system.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon adjacent to the bromine, followed by intramolecular cyclization (Figure 1).

Functionalization of the C8 Position

The methoxypropyl group is introduced at C8 via a Pd-catalyzed coupling reaction :

  • Catalyst : Pd(PPh₃)₄.
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
  • Solvent : Tetrahydrofuran (THF) at 70°C.

Yield Optimization :

  • Excess 3-methoxypropylzinc bromide ensures complete conversion.
  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow chemistry is employed to enhance efficiency and safety:

  • Reactor Type : Microfluidic tubular reactor.
  • Advantages :
    • Improved heat transfer and mixing.
    • Reduced reaction times (3–4 hours vs. 12 hours in batch).

Process Parameters :

Step Temperature (°C) Pressure (bar) Residence Time (min)
Alkylation 60 1.5 30
Cyclization 80 2.0 45
Coupling 70 1.0 60

Purification and Isolation Methods

The crude product is purified through a combination of techniques:

  • Liquid-Liquid Extraction : Removal of polar impurities using ethyl acetate and water.
  • Column Chromatography :
    • Stationary Phase : Silica gel (230–400 mesh).
    • Eluent Gradient : Hexane → Ethyl acetate → Methanol.
  • Recrystallization : From hot ethanol to achieve >99% purity.

Analytical Metrics :

  • HPLC Purity : 99.2% (C18 column, acetonitrile/H₂O 70:30).
  • Melting Point : 214–216°C (uncorrected).

Analytical Characterization

The compound’s structure is verified using advanced spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 3.45 (t, J = 6.4 Hz, 2H, OCH₂CH₂CH₂O).
    • δ 3.24 (s, 3H, NCH₃).
    • δ 2.98 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • 165.8 ppm (C=O).
    • 152.1 ppm (imidazole C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 409.2012 (calc. 409.2015 for C₁₉H₂₅N₆O₃).

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Issue : Competing alkylation at N9.
Solution : Use of bulky bases (e.g., DBU) to sterically hinder N9.

Byproduct Formation During Cyclization

Issue : Formation of dimeric impurities.
Solution : Dilute reaction conditions (0.1 M concentration).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions.
  • Reagent in Organic Reactions : It acts as a reagent in diverse organic synthesis processes, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

  • Modulation of Biological Pathways : Research indicates that this compound may influence purine metabolism pathways. Its structural characteristics allow it to interact with various biological targets, potentially altering metabolic processes.
  • Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Medicine

  • Potential Anti-Cancer Properties : Investigations into the compound's cytotoxic effects have shown promise against certain cancer cell lines. Its unique structure may confer selective toxicity towards malignant cells while sparing normal cells.
  • Anti-Inflammatory Effects : Some studies have suggested that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases or conditions associated with chronic inflammation.

Industry

  • Catalyst Development : The compound is explored as a catalyst in various chemical processes, enhancing reaction efficiencies and product yields. Its unique chemical properties allow for its use in developing new materials and industrial applications.
  • Material Science Applications : Due to its structural attributes, it is being studied for potential applications in creating novel materials with desirable physical and chemical properties.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on various cancer cell lines. Results indicated significant inhibition of cell proliferation in certain lines while demonstrating minimal toxicity to normal cells.
  • Inflammation Modulation :
    • In vivo studies have demonstrated the compound's ability to reduce markers of inflammation in animal models of arthritis. This suggests its potential utility in developing anti-inflammatory therapies.
  • Synthetic Methodology Development :
    • Researchers have developed efficient synthetic routes for producing this compound using environmentally friendly solvents and reagents. This advancement not only enhances yield but also aligns with green chemistry principles.

Mechanism of Action

The mechanism of action of 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another purine analog with potential therapeutic applications.

Comparison: 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other purine analogs, it may offer enhanced selectivity and potency in its applications, particularly in medicinal chemistry.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features. Further research is needed to fully understand its potential and optimize its use in various fields.

Biological Activity

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various neurotransmitter systems and phosphodiesterase (PDE) inhibition, which may have implications in treating mood disorders and other neurological conditions.

  • Molecular Formula : C17H25N5O3
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 896311-35-6

Research indicates that this compound exhibits significant affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are crucial in the modulation of mood and anxiety. The compound also demonstrates weak inhibitory activity against phosphodiesterases PDE4B and PDE10A, which are involved in the degradation of cyclic nucleotides that play a role in signaling pathways related to mood regulation .

Antidepressant and Anxiolytic Effects

A study conducted on various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione highlighted the antidepressant potential of specific compounds in forced swim tests (FST) in mice. Notably, one derivative exhibited greater potency than diazepam (a standard anxiolytic), suggesting a promising profile for treating anxiety and depression .

Pharmacokinetics and Metabolic Stability

The lipophilicity and metabolic stability of this compound were evaluated using micellar electrokinetic chromatography (MEKC) and human liver microsome models. These studies are essential for understanding the bioavailability and potential therapeutic window of the compound .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Serotonin Receptor Affinity : A series of derivatives were synthesized and tested for their affinity to serotonin receptors. The results indicated that modifications to the structure could enhance receptor binding and selectivity .
  • In Vivo Efficacy : In vivo studies demonstrated that certain derivatives showed significant antidepressant-like effects in animal models. The findings suggest that these compounds could be viable candidates for further development into therapeutic agents for mood disorders .

Data Summary Table

Property Value
Molecular FormulaC17H25N5O3
Molecular Weight361.4 g/mol
CAS Number896311-35-6
Target Receptors5-HT1A, 5-HT7
PDE InhibitionWeak (PDE4B and PDE10A)
Antidepressant ActivityPositive in FST
Anxiolytic PotencyGreater than diazepam

Q & A

Q. How can SAR studies explain reduced PDE10A inhibition despite structural similarity to PDE4B ligands?

  • Methodological Answer: Comparative molecular field analysis (CoMFA) identifies steric/electrostatic differences in PDE isoform binding pockets. For example, bulkier substituents hinder PDE10A access due to a narrower catalytic site .

Methodological Tables

Q. Table 1: Key Pharmacological Profiles of Selected Derivatives

Compound5-HT₁A Ki (nM)5-HT₇ Ki (nM)PDE4B IC₅₀ (µM)Brain Penetration (Brain/Plasma Ratio)
AZ-8530.6>100012.51.8
AZ-8610.245018.70.6
3i (Ref )1.432025.31.2

Q. Table 2: Synthetic Yields and Purification Methods

DerivativeReaction TypeYield (%)Purification Method
Compound 44Huisgen Cycloaddition55Column Chromatography
Compound 48Sonogashira Coupling10Crystallization
Compound 49Alkylation24Column Chromatography

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